

An In-depth Technical Guide to Methylurea: Properties, Synthesis, and Applications

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Compound of Interest

Compound Name: **Methylurea**

Cat. No.: **B154334**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **methylurea**, a simple yet significant organic compound. It details its chemical and physical properties, provides in-depth experimental protocols for its synthesis and characterization, and explores its role as a precursor in chemical synthesis, particularly in the context of its potent derivative, **N-nitrosomethylurea** (MNU).

Core Properties of Methylurea

Methylurea, also known as **N-methylurea** or **monomethylurea**, is the simplest N-methyl derivative of urea. Its fundamental properties are crucial for its application in research and synthesis.

Property	Value	Reference(s)
Chemical Formula	$\text{C}_2\text{H}_6\text{N}_2\text{O}$	[1] [2] [3]
Molecular Weight	74.08 g/mol	[1] [3] [4]
CAS Number	598-50-5	[1] [2] [4]
Appearance	White to off-white crystalline solid	[5]
Melting Point	99-101 °C	[6]
Boiling Point	114.6 °C	[6]
Solubility	Highly soluble in water; soluble in alcohols and acetone	[7]
IUPAC Name	methylurea	[4]

Experimental Protocols

Detailed methodologies are essential for the replication of scientific findings. This section provides established protocols for the synthesis and characterization of **methylurea**.

Synthesis of Methylurea from Methylamine and Urea

This protocol is adapted from established methods for preparing **methylurea**, which often serves as an intermediate for other syntheses.[\[1\]](#)

Materials:

- 24% aqueous methylamine solution
- Urea ($\text{CO}(\text{NH}_2)_2$)
- Concentrated hydrochloric acid (HCl)
- Methyl red indicator

Procedure:

- In a 1-liter flask, place 200 g (1.5 moles) of a 24% aqueous methylamine solution.
- Carefully add concentrated hydrochloric acid (approx. 155 mL) until the solution is acidic to the methyl red indicator.
- Add water to bring the total weight of the solution to 500 g.
- Add 300 g (5 moles) of urea to the solution.
- Gently boil the solution under reflux for 2 hours and 45 minutes.
- Increase the heat and boil vigorously for an additional 15 minutes.
- Cool the solution to room temperature. The resulting aqueous solution contains **methylurea** and can be used directly for subsequent reactions, such as nitrosation.

Purification:

- If a solid product is required, the water can be removed under reduced pressure. The resulting solid can be purified by recrystallization from an ethanol/water mixture and dried under vacuum at room temperature.[5]

Characterization Protocols

1. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.

Methodology:

- Sample Preparation: A small amount of dry, solid **methylurea** is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.[8]
- Data Acquisition: The infrared spectrum is recorded over a typical range of 4000-650 cm^{-1} . A background spectrum of the clean ATR crystal is collected first and automatically subtracted from the sample spectrum.[8]

- Expected Peaks: The resulting spectrum will show characteristic absorption bands for the N-H bonds (stretching and bending), C=O bond (stretching), and C-N bonds of the urea and methyl groups.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule.

Methodology:

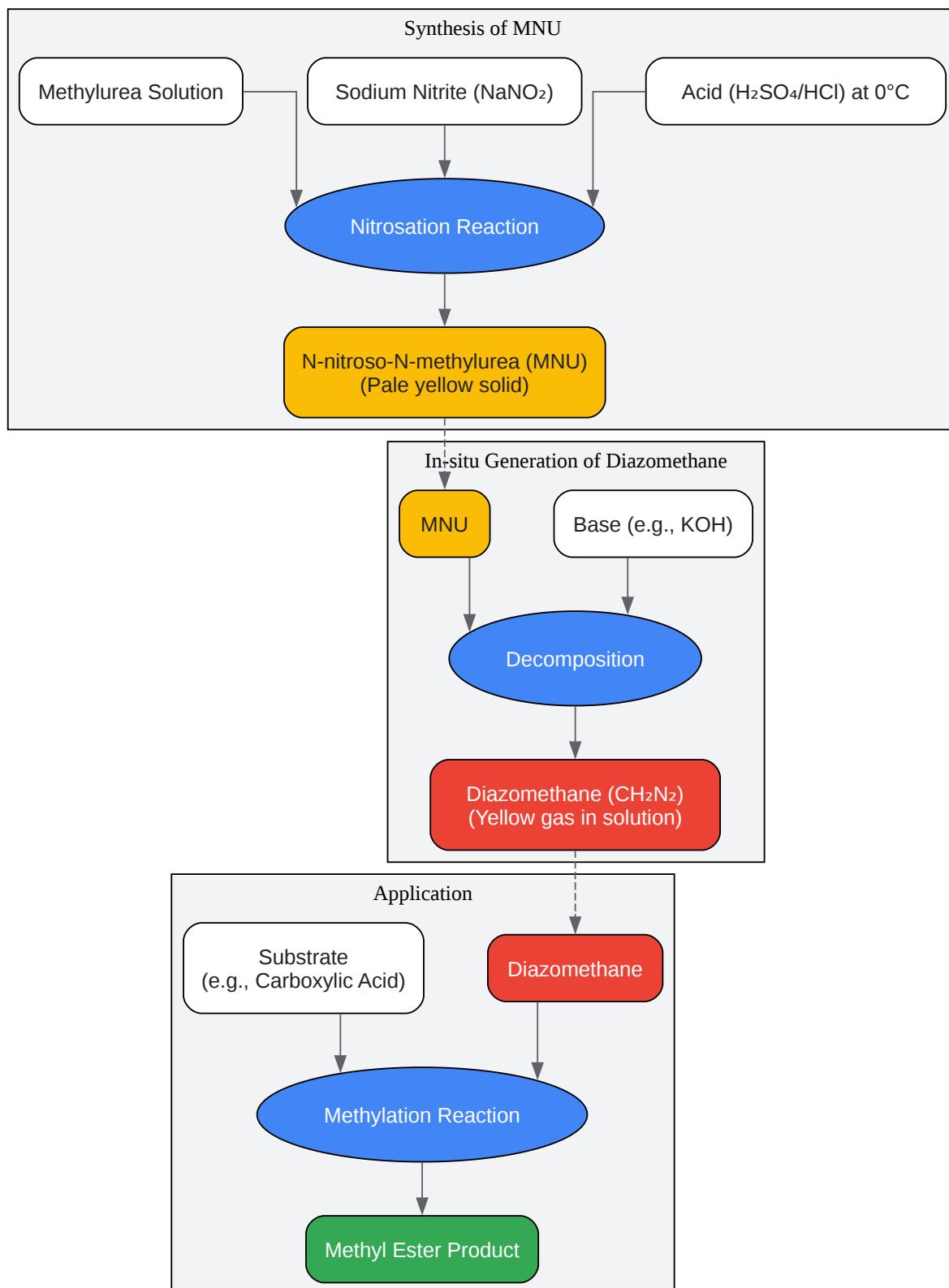
- Sample Preparation: Dissolve a small amount of **methylurea** in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, in an NMR tube.
- Data Acquisition: Record the ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).[9][10] Chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard like tetramethylsilane (TMS).[9]
- Expected Signals:
 - ¹H NMR: Signals corresponding to the methyl protons (CH₃) and the amine protons (NH and NH₂) are expected.
 - ¹³C NMR: Signals for the methyl carbon and the carbonyl carbon are expected.[11]

Key Experimental Workflows and Signaling Pathways

While **methylurea** itself is primarily an intermediate, its application in synthesis provides access to biologically active compounds that are subjects of intense research.

Experimental Workflow: Synthesis of Diazomethane Precursor

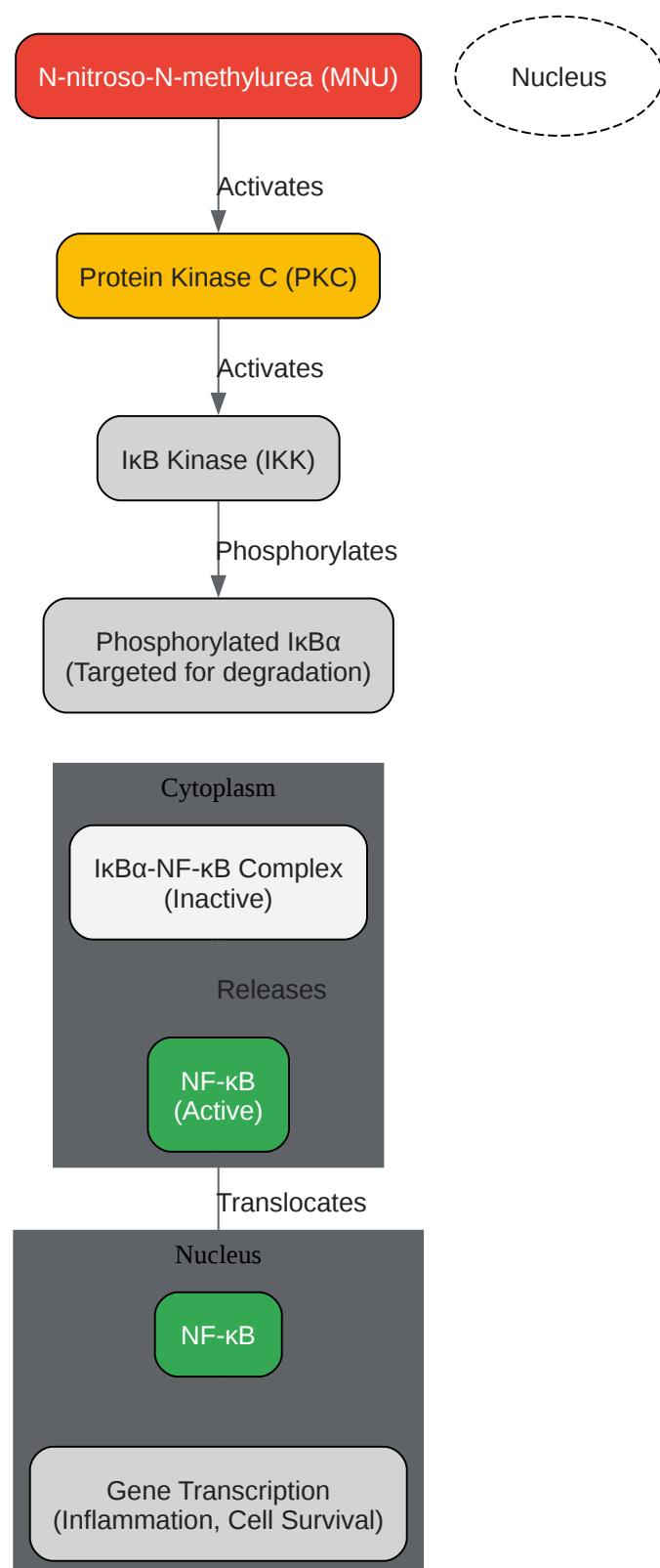
Methylurea is a critical starting material for the synthesis of N-nitroso-N-**methylurea** (MNU), a precursor for generating diazomethane, a valuable but hazardous methylating agent. The following workflow illustrates this common application.[1][9]

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Workflow for the synthesis and use of MNU from **methylurea**.

Signaling Pathway: N-Nitroso-N-methylurea (MNU) and NF-κB Activation

N-nitroso-N-**methylurea** (MNU) is a potent carcinogen and alkylating agent that exerts its biological effects by damaging DNA and activating cellular signaling pathways.^[4] One critical pathway it upregulates is the NF-κB pathway, which is central to inflammation, immunity, and cell survival. Research has shown that MNU can induce NF-κB activity in human keratinocytes through a mechanism dependent on Protein Kinase C (PKC).^[5]



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